
7-O-Pivaloyl-genistein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Pivaloyl-genistein is a synthetic derivative of genistein, an isoflavone predominantly found in soy products. This compound is characterized by the addition of a pivaloyl group at the 7th position of the genistein molecule. The molecular formula of this compound is C20H18O6, and it has a molecular weight of 354.35 . This modification enhances the compound’s stability and bioavailability, making it a valuable subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Pivaloyl-genistein typically involves the esterification of genistein with pivalic anhydride. The reaction is catalyzed by a base such as pyridine or triethylamine, and it is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 7-O-Pivaloyl-genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyl group, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced genistein derivatives.
Substitution: Amino or thiol-substituted genistein derivatives.
Wissenschaftliche Forschungsanwendungen
7-O-Pivaloyl-genistein has a wide range of applications in scientific research, including:
Chemistry: Used as a biochemical tool to study enzyme interactions and protein modifications.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of 7-O-Pivaloyl-genistein involves its interaction with various molecular targets and pathways. It inhibits protein-tyrosine kinase and topoisomerase-II activities, leading to the induction of G2 phase arrest in cancer cells . Additionally, it acts as a selective estrogen receptor modulator, influencing the transcription of estrogen-responsive genes. These actions contribute to its anticancer and cardioprotective effects.
Vergleich Mit ähnlichen Verbindungen
Genistein: The parent compound, known for its phytoestrogenic and anticancer properties.
Daidzein: Another isoflavone with similar biological activities but differing in the position of hydroxyl groups.
Biochanin A: A methylated derivative of genistein with enhanced bioavailability and similar biological effects.
Uniqueness of 7-O-Pivaloyl-genistein: The addition of the pivaloyl group at the 7th position of genistein enhances its stability and bioavailability, making it more effective in biological systems. This modification also allows for more precise studies of its biological effects and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1346605-04-6 |
|---|---|
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.358 |
IUPAC-Name |
[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3 |
InChI-Schlüssel |
OFLNOIUVXLNRNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


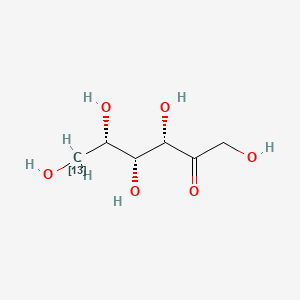
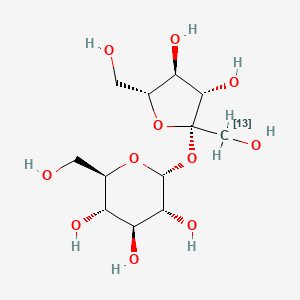
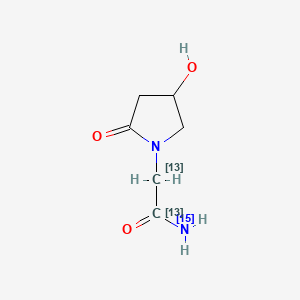
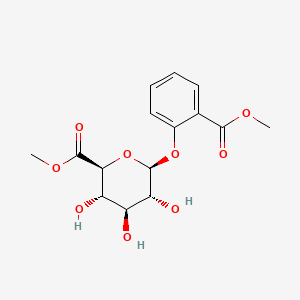
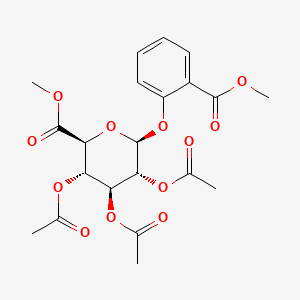
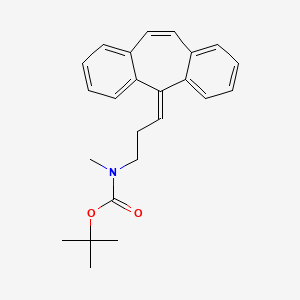
![D-[1-13C]Tagatose](/img/structure/B583990.png)
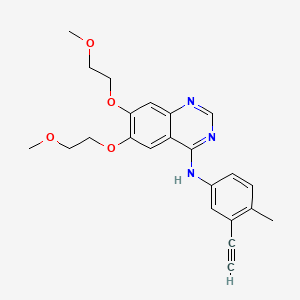
![D-[2-13C]tagatose](/img/structure/B583995.png)
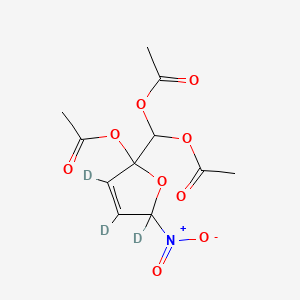
![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
